chemical and physical properties of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid
chemical and physical properties of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to 7-bromo-4-fluoro-1H-indole-2-carboxylic Acid
Introduction: The Strategic Importance of a Halogenated Indole Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the indole ring system remains a privileged scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold provides medicinal chemists with powerful tools to modulate physicochemical properties and metabolic stability, and to introduce vectors for further chemical elaboration. 7-bromo-4-fluoro-1H-indole-2-carboxylic acid is a prime example of such a strategically designed building block. The presence of the bromine atom at the 7-position offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Concurrently, the fluorine atom at the 4-position can significantly alter the electronic properties of the indole ring, influence binding interactions, and improve metabolic profiles. This guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its unique characteristics in their synthetic programs.
Core Chemical and Physical Properties
A foundational understanding of a molecule's properties is critical for its effective application in research. The key identifiers and physicochemical data for 7-bromo-4-fluoro-1H-indole-2-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 7-bromo-4-fluoro-1H-indole-2-carboxylic acid | [3][4] |
| CAS Number | 926208-98-2 | [3][4] |
| Molecular Formula | C₉H₅BrFNO₂ | [4][5] |
| Molecular Weight | 258.04 g/mol | [4][5] |
| Appearance | Likely a light brown or off-white solid | Inferred from[2] |
Spectroscopic Profile: Structural Elucidation
While specific spectra for this exact isomer are not publicly available, a robust spectroscopic profile can be predicted based on the analysis of its constituent functional groups and known principles of spectroscopic interpretation.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The carboxylic acid proton is typically highly deshielded and appears as a broad singlet far downfield, often in the 10-12 ppm range.[8] The N-H proton of the indole ring will also be downfield, generally between 11.0 and 12.0 ppm, and may also be broadened due to quadrupole effects from the nitrogen atom and chemical exchange. The aromatic protons on the indole ring will appear in the aromatic region (approx. 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by a signal for the carboxylic acid carbonyl carbon in the range of 160-180 ppm.[8] The eight carbons of the indole ring will give rise to distinct signals, with their chemical shifts significantly influenced by the attached fluorine and bromine atoms. Carbon-fluorine coupling will likely be observed for the carbons in proximity to the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For 7-bromo-4-fluoro-1H-indole-2-carboxylic acid, the most characteristic absorptions will be:
-
A very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹.[8]
-
A strong C=O (carbonyl) stretching absorption around 1710 cm⁻¹.[8]
-
N-H stretching of the indole ring, usually appearing around 3300-3400 cm⁻¹.
-
C-F and C-Br stretching vibrations will be present in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will provide confirmation of the molecular weight. A key diagnostic feature will be the isotopic pattern of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak of almost identical intensity.[6]
Synthesis and Reactivity
Generalized Synthetic Workflow
Indole-2-carboxylic acids are commonly synthesized through methods like the Fischer indole synthesis. A plausible synthetic route to halogenated indole-2-carboxylates often begins with a correspondingly substituted aniline. The general workflow involves a Japp-Klingemann condensation followed by a Fischer indole ring closure reaction to form the core indole structure.[9]
Caption: Generalized workflow for the synthesis of indole-2-carboxylic acids.
Chemical Reactivity and Strategic Utility
The true value of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid lies in its versatile reactivity, which allows for its use as a scaffold in the generation of diverse chemical libraries.
-
Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for derivatization. It can be readily converted into esters, amides, or other functional groups through standard coupling procedures.[10][11] This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.
-
Bromine at the 7-Position: The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the efficient introduction of a wide variety of aryl and heteroaryl substituents, providing a powerful method for expanding molecular complexity and exploring new chemical space.
-
Indole Ring: The indole nucleus itself can undergo various chemical transformations, although the presence of electron-withdrawing groups can influence its reactivity compared to the parent indole.
Caption: Key reaction pathways for derivatizing the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The indole-2-carboxylic acid moiety is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives have been explored as potent inhibitors of HIV-1 integrase and as allosteric inhibitors of fructose-1,6-bisphosphatase.[11][12][13] The specific substitution pattern of 7-bromo-4-fluoro-1H-indole-2-carboxylic acid makes it a valuable intermediate for synthesizing novel therapeutic agents. Its utility as a versatile building block allows for the systematic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic properties.[2]
Safety and Handling
According to available safety data, 7-bromo-4-fluoro-1H-indole-2-carboxylic acid is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[3]
-
Skin Irritation: Causes skin irritation (H315).[3]
-
Eye Irritation: Causes serious eye irritation (H319).[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (H336).[3]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are required.
References
- 7-bromo-4-fluoro-1H-indole-2-carboxylic acid — Chemical Substance Inform
- 7-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid - Sigma-Aldrich.
- 7-Bromo-4-fluoro-1H-indole-2-carboxylic acid | Sapphire Bioscience.
- 4-Bromo-7-fluoro-1H-indole-2-carboxylic acid | CymitQuimica.
- Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery - Benchchem.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC.
- Chem 351 F07 Final : Spectroscopy.
- 7-Bromo-1H-indole-2-carboxylic acid - Chem-Impex.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC.
- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St.
- 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchG
- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
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